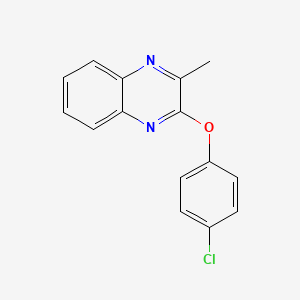
4-methyl-6-(methylthio)-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-6-(methylthio)-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine, also known as PNU-159682, is a small molecule compound that has shown promise in scientific research as a potential therapeutic agent.
Wirkmechanismus
The mechanism of action of 4-methyl-6-(methylthio)-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine involves the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. By inhibiting the proteasome, 4-methyl-6-(methylthio)-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine can induce apoptosis (programmed cell death) in cancer cells and prevent the growth of bacteria.
Biochemical and Physiological Effects:
Studies have shown that 4-methyl-6-(methylthio)-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine can induce apoptosis in multiple myeloma and acute myeloid leukemia cells, as well as inhibit the growth of MRSA and Pseudomonas aeruginosa. However, 4-methyl-6-(methylthio)-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has also been shown to have cytotoxic effects on normal cells, which may limit its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-methyl-6-(methylthio)-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine in lab experiments is its ability to selectively target cancer cells and bacteria, making it a potentially effective therapeutic agent. However, its cytotoxic effects on normal cells may limit its use in clinical settings. Additionally, the cost and availability of 4-methyl-6-(methylthio)-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine may be a limitation for some researchers.
Zukünftige Richtungen
For research on 4-methyl-6-(methylthio)-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine include investigating its potential as a combination therapy with other anti-cancer agents, as well as exploring its use in the treatment of other types of cancer and bacterial infections. Additionally, further studies are needed to better understand the cytotoxic effects of 4-methyl-6-(methylthio)-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine on normal cells and to develop strategies to minimize these effects.
Synthesemethoden
The synthesis of 4-methyl-6-(methylthio)-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine involves the reaction of 6-bromo-4-methylquinoline with sodium methanethiolate to form 6-(methylthio)-4-methylquinoline. This intermediate is then reacted with tetrahydro-2-furanylmethylamine to yield 4-methyl-6-(methylthio)-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine.
Wissenschaftliche Forschungsanwendungen
4-methyl-6-(methylthio)-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has been studied for its potential as an anti-cancer agent, specifically in the treatment of multiple myeloma and acute myeloid leukemia. It has also been investigated for its ability to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
Eigenschaften
IUPAC Name |
4-methyl-6-methylsulfanyl-N-(oxolan-2-ylmethyl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-11-8-16(17-10-12-4-3-7-19-12)18-15-6-5-13(20-2)9-14(11)15/h5-6,8-9,12H,3-4,7,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUGPXLRDDQLRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)SC)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-6-methylsulfanyl-N-(oxolan-2-ylmethyl)quinolin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2E)-3-(2-furyl)-2-propen-1-yl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6085094.png)
![2-[4-(5-isoquinolinylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6085104.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B6085109.png)
![2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6085123.png)
![2-butyryl-5,5-dimethyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B6085134.png)
![5-(2,6-dimethoxyphenyl)-3-[4-(3-methylphenoxy)-1-piperidinyl]-1,2,4-triazine](/img/structure/B6085137.png)
![5-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-ethylisoxazole](/img/structure/B6085149.png)
![2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide](/img/structure/B6085151.png)
![ethyl 2-anilino-5-[(5-methyl-2-thienyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6085160.png)
![2-[1-(3-methylbutyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6085163.png)

![1-[2-methoxy-4-({[3-(1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6085178.png)
![3-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B6085183.png)
![3-(3,4-dimethoxyphenyl)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B6085191.png)